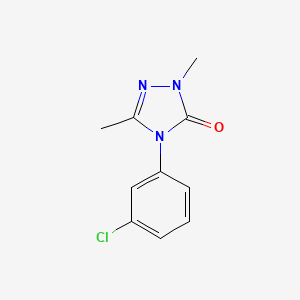![molecular formula C14H15N3O5S B2513824 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034277-27-3](/img/structure/B2513824.png)
3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups including a dihydrobenzodioxin, a sulfonyl group, a pyrrolidin ring, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dihydrobenzodioxin and oxadiazole rings are likely to contribute to the rigidity of the molecule, while the sulfonyl group could introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The sulfonyl group is typically a good leaving group, so it might be involved in substitution reactions. The oxadiazole ring might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, molecular weight, and the presence of functional groups .科学的研究の応用
Anticancer Agents
- Synthesis and Biological Activity : A study detailed the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, demonstrating their potential as anticancer agents. This research underscores the significance of the oxadiazole derivatives and their structural modifications in enhancing biological activity, specifically against cancer cell lines such as MCF-7 breast cancer cells. The study highlights the versatility of the oxadiazole ring in pharmaceutical development, supporting its inclusion in compounds targeting cancer therapies (Redda & Gangapuram, 2007).
Antimicrobial and Antioxidant Activities
Oxadiazole Derivatives : Research on 1,3,4-oxadiazole derivatives, including synthesis and evaluation for antimicrobial activities, provides insights into the chemical's potential for treating infections. The study found that certain derivatives exhibited good to moderate activity against various pathogens, suggesting the utility of oxadiazole structures in developing new antimicrobials (Bayrak et al., 2009).
Antioxidant Properties : Another study explored the antioxidant activity of diaryl-1,2,4-oxadiazole antioxidants, analyzing their efficacy in inhibiting DNA oxidation and scavenging radicals. This research indicates the potential of oxadiazole derivatives in protecting biological molecules from oxidative stress, which is crucial for developing therapeutics aimed at diseases associated with oxidative damage (Zhao & Liu, 2013).
Antibacterial Activity Against Plant Pathogens
- Sulfone Derivatives with Oxadiazole Moieties : A study focusing on sulfone derivatives containing 1,3,4-oxadiazole moieties revealed significant antibacterial activities against rice bacterial leaf blight. These findings suggest the application of such compounds in agriculture, particularly in developing plant protection agents against bacterial diseases. The compounds were effective in reducing disease severity and enhancing plant resistance, indicating their potential utility in crop protection (Shi et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c18-23(19,11-1-2-12-13(7-11)21-6-5-20-12)17-4-3-10(8-17)14-15-9-22-16-14/h1-2,7,9-10H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFOGGLYGPEWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

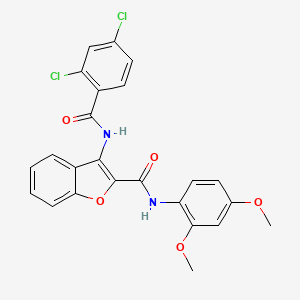
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2513743.png)
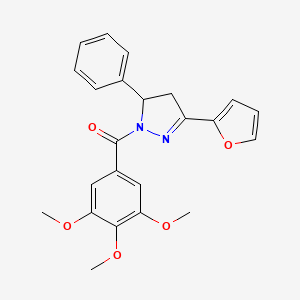
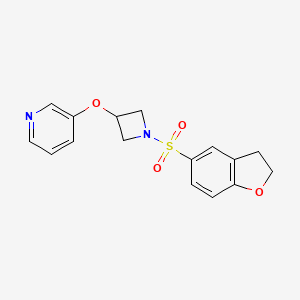
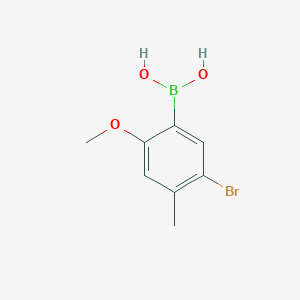
![(2,4-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2513749.png)
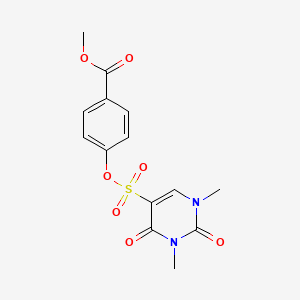
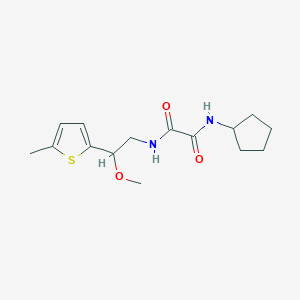
![N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea](/img/structure/B2513753.png)
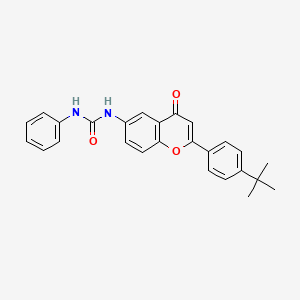
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2513756.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2513759.png)
![3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2513763.png)
